molecular formula C19H14N2 B10845375 6-phenyl-3-(pyridin-4-yl)-1H-indole

6-phenyl-3-(pyridin-4-yl)-1H-indole

Cat. No.: B10845375
M. Wt: 270.3 g/mol
InChI Key: QPUYBWAAFGEKSG-UHFFFAOYSA-N
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Description

6-phenyl-3-(pyridin-4-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a phenyl group at the 6-position and a pyridinyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-3-(pyridin-4-yl)-1H-indole typically involves the construction of the indole core followed by the introduction of the phenyl and pyridinyl substituents. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde to form the indole core. Subsequent functionalization steps introduce the phenyl and pyridinyl groups under specific reaction conditions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-3-(pyridin-4-yl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium for cross-coupling reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

6-phenyl-3-(pyridin-4-yl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-phenyl-3-(pyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with various substituents, such as:

Uniqueness

6-phenyl-3-(pyridin-4-yl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

6-phenyl-3-pyridin-4-yl-1H-indole

InChI

InChI=1S/C19H14N2/c1-2-4-14(5-3-1)16-6-7-17-18(13-21-19(17)12-16)15-8-10-20-11-9-15/h1-13,21H

InChI Key

QPUYBWAAFGEKSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CN3)C4=CC=NC=C4

Origin of Product

United States

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